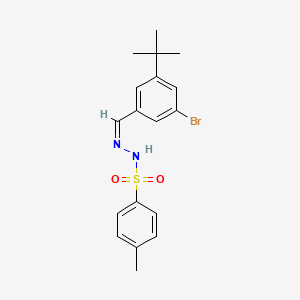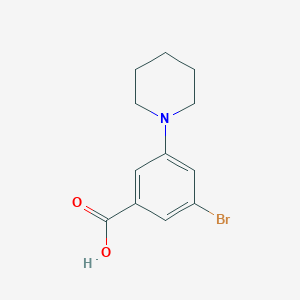
3-Bromo-5-(piperidin-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(piperidin-1-yl)benzoic acid is an organic compound that features a bromine atom, a piperidine ring, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(piperidin-1-yl)benzoic acid typically involves the following steps:
Piperidine Substitution: The piperidine ring can be introduced via nucleophilic substitution. This involves reacting the brominated benzoic acid with piperidine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: 5-(Piperidin-1-yl)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(piperidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, potentially modulating their activity. The bromine atom and benzoic acid moiety may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-(piperidin-1-yl)benzoic acid
- 3-Bromo-5-(morpholin-4-yl)benzoic acid
- 3-Chloro-5-(piperidin-1-yl)benzoic acid
Comparison
3-Bromo-5-(piperidin-1-yl)benzoic acid is unique due to the specific positioning of the bromine atom and the piperidine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C12H14BrNO2 |
|---|---|
Molekulargewicht |
284.15 g/mol |
IUPAC-Name |
3-bromo-5-piperidin-1-ylbenzoic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-6-9(12(15)16)7-11(8-10)14-4-2-1-3-5-14/h6-8H,1-5H2,(H,15,16) |
InChI-Schlüssel |
SXABQSXREODRNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC(=CC(=C2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



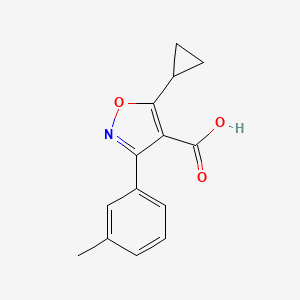
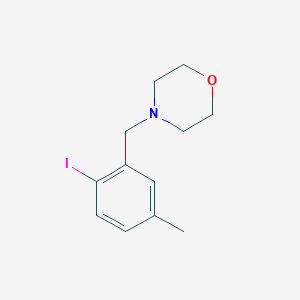
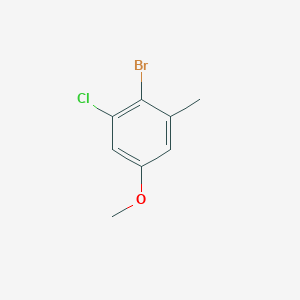
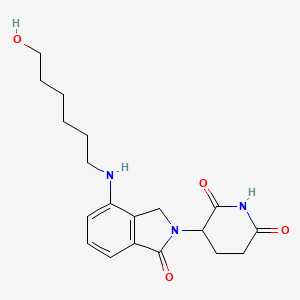
![2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone](/img/structure/B14766387.png)

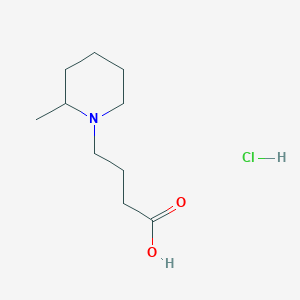
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14766404.png)
![(1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one](/img/structure/B14766412.png)



